molecular formula C7H6N2O4 B050063 3-Amino-2-nitrobenzoic acid CAS No. 116465-92-0

3-Amino-2-nitrobenzoic acid

Cat. No. B050063
M. Wt: 182.13 g/mol
InChI Key: FGMRHNYMZYMARX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-2-nitrobenzoic acid involves multiple steps, including nitration reactions and reduction processes. One approach to synthesize a related compound, 3-aminobenzoic acid, starts with the nitration of benzoic acid, followed by reduction reactions, including iron and palladium-catalyzed reductions, demonstrating the compound's synthesis versatility (Yin Qun, 2010).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 3-Amino-2-nitrobenzoic acid, such as 2-Amino-4-Nitrobenzoic Acid and its cocrystals, reveal insights into its structural characteristics. These studies highlight the compound's ability to form hydrogen bonds and engage in molecular interactions, which are crucial for understanding its chemical behavior and reactivity (J. Wardell & E. Tiekink, 2011).

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications : 3-Amino-2-nitrobenzoic acid is used as an intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the synthesis of ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).

  • Molecular Co-Crystals Formation : It forms molecular adducts with other compounds, such as in the case of the 1:1 molecular adduct with amitrole, a herbicide. This is studied for its crystallographic properties (D. Lynch et al., 1994).

  • Synthesis of Pesticides : It is used in the synthesis of chlorantraniliprole, a pesticide. The synthesis process involves several reactions starting from 3-Methyl-2-nitrobenzoic acid (Chen Yi-fen et al., 2010).

  • Environmental Contaminant Studies : 3-Amino-2-nitrobenzoic acid derivatives, like 3-nitrobenzo[a]pyrene, are studied for their mutagenic effects and interactions with DNA, contributing to the understanding of environmental pollutants (D. Herreno-saenz et al., 1993).

  • Biological Applications : Its derivatives, such as 5,5′-dithiobis(2-nitrobenzoic acid), are used in biological research for the determination of sulfhydryl groups in various materials, including blood (G. Ellman, 1959).

  • Organic Chemistry Education : It serves as a compound for demonstrating organic chemistry reactions in educational settings. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification is used as a teaching example (Caleb M Kam et al., 2020).

  • Microbial Metabolism Studies : Research into the microbial metabolism of nitroaromatic compounds like para-nitrobenzoic acid provides insights into the biological processing of these substances (N. N. Durham, 1958).

  • Synthetic Chemistry : It is used in the synthesis of chiral compounds and in studies involving aryl C–H activation, contributing to advancements in synthetic chemistry (Ming-Jun Yang et al., 2011).

  • Fluorescent and Colorimetric Sensors : Derivatives of 3-Amino-2-nitrobenzoic acid are used in the development of sensors for detecting various substances, like mercury ions in aqueous solutions (Yi-Bin Ruan et al., 2011).

  • Crystallography : The crystal structure of related compounds, such as 5-amino-2-nitrobenzoic acid, is studied for its properties and potential applications (R. Mrozek & T. Głowiak, 2004).

Safety And Hazards

3-Amino-2-nitrobenzoic acid can cause serious eye irritation . It’s recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

3-amino-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMRHNYMZYMARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922072
Record name 3-Amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-nitrobenzoic acid

CAS RN

116465-92-0
Record name 3-Amino-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116465-92-0
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Synthesis routes and methods

Procedure details

In one non-limiting reaction scheme, dinitrobenzoic acid may be reacted with about one to about five equivalents of an alkali hydrosulfide in a methanol:water mixture at reflux temperature for about 20 to about 40 minutes to produce an aminonitrobenzoic acid. As is described in the Example below, 2,6-dinitrobenzoic acid may be allowed to react with about three equivalents of sodium hydrosulfide in a methanol:water mixture at reflux temperature for about 30 minutes to produce 2-amino-6-nitrobenzoic acid. In some non-limiting embodiments, three equivalents of sodium hydrosulfide may be reacted with one equivalent of the sodium salt of 2,6-dinitrobenzoic acid in refluxing methanol/water followed by acidification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Yamadate, M Sekiguchi, K Kawano - Clinica chimica acta, 1986 - Elsevier
Serum y-glutamyltransferase(y-GT, EC 2.3. 2.2) activity is now widely determined in the clinical laboratory. A continuous monitoring method using LY-glutamyl-4-nitroanilide (glu-4-NA) …
Number of citations: 1 www.sciencedirect.com
PB Ghosh, MW Whitehouse - Journal of medicinal chemistry, 1968 - ACS Publications
… In contrast, 3-azido-2-nitrobenzoic acid (IV), prepared from 3-amino-2-nitrobenzoic acid, evolved nitrogen quite smoothly at 170-180 in sulfolane to give 4enrboxvbonzofumxan. …
Number of citations: 173 pubs.acs.org
S Seko, K Miyake, N Kawamura - Journal of the Chemical Society …, 1999 - pubs.rsc.org
O-Alkylhydroxylamines, particularly O-methylhydroxylamine, aminate nitroarenes in the presence of a strong base and a copper catalyst to give aminonitroarenes in good yields. ortho- …
Number of citations: 47 pubs.rsc.org

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